molecular formula C11H16N2O2 B1490466 Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate CAS No. 2098138-41-9

Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate

Cat. No. B1490466
CAS RN: 2098138-41-9
M. Wt: 208.26 g/mol
InChI Key: BXHMBFAFASXJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate (EMPPC) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a member of the class of pyrimidine carboxylates, which have been studied for their ability to act as catalysts in various chemical reactions. EMPPC has been investigated for its ability to act as an intermediate in the synthesis of various other compounds, and for its potential use in medicinal applications.

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its structure is amenable to further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications.

Material Science

In material science, this compound’s derivatives could be explored for creating novel materials with specific optical or electrical properties. The pyrimidine ring, a common motif in many important materials, can contribute to the stability and functionality of these materials .

Analytical Chemistry

This compound may serve as a standard or a reagent in analytical methods, such as chromatography or spectrometry, to identify or quantify similar structures within complex mixtures .

Biochemistry Research

In biochemistry, Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate might be used in the study of enzyme-substrate interactions or as a building block for synthesizing nucleotide analogs, which are crucial in genetic research and diagnostics .

Agricultural Science

The compound could have applications in agricultural science, particularly in the synthesis of new pesticides or herbicides. Its structural flexibility allows for the creation of compounds that target specific pests or weeds without affecting crops .

Environmental Science

In environmental science, derivatives of this compound could be investigated for their biodegradability and environmental impact. Understanding its breakdown products and their effects on ecosystems is vital for developing eco-friendly chemicals .

Food Science

While not directly used in food, Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate could be involved in the synthesis of food-grade dyes, flavors, or preservatives, following rigorous safety evaluations to ensure they are non-toxic and stable under various conditions .

Industrial Applications

Industrially, this compound could be a precursor in the manufacture of polymers, dyes, or other chemicals that require a stable pyrimidine ring as part of their structure .

properties

IUPAC Name

ethyl 2-methyl-6-propylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-6-9-7-10(11(14)15-5-2)13-8(3)12-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHMBFAFASXJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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